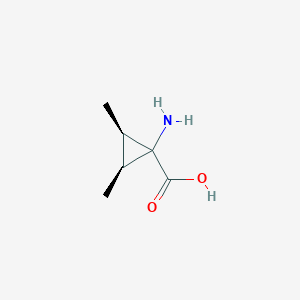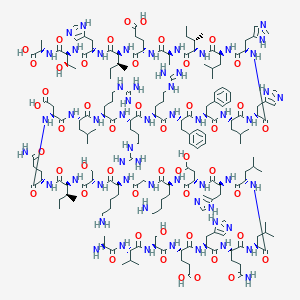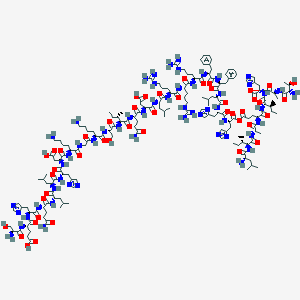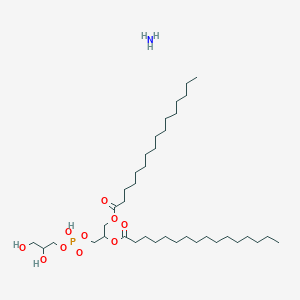
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADMC, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its unique structural and functional properties. ADMC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of ADMC is not fully understood, but it is believed to involve its interaction with various cellular receptors and signaling pathways. ADMC has been found to modulate the activity of certain enzymes and proteins, leading to changes in cellular function and gene expression.
Efectos Bioquímicos Y Fisiológicos
ADMC has been shown to exhibit a wide range of biochemical and physiological effects, including modulation of immune system function, inhibition of viral replication, and induction of apoptosis in cancer cells. Additionally, ADMC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ADMC is its unique structural and functional properties, which make it a promising candidate for various research applications. Additionally, ADMC is relatively easy to synthesize and has a long shelf-life, making it a convenient reagent for laboratory experiments. However, one limitation of ADMC is its high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research on ADMC. One area of interest is the development of ADMC-based therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, there is potential for ADMC to be used in the development of novel biomaterials for tissue engineering and regenerative medicine. Finally, further research is needed to fully understand the mechanism of action of ADMC and its potential interactions with other cellular components.
Métodos De Síntesis
ADMC can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create ADMC, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Both methods have been shown to be effective in producing high yields of pure ADMC.
Aplicaciones Científicas De Investigación
ADMC has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for drug development. Additionally, ADMC has been shown to have potential applications in the field of biotechnology, particularly in the production of novel biomaterials.
Propiedades
Número CAS |
116498-02-3 |
|---|---|
Nombre del producto |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
Clave InChI |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
SMILES |
CC1C(C1(C(=O)O)N)C |
SMILES canónico |
CC1C(C1(C(=O)O)N)C |
Sinónimos |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2beta,3beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)




![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)





![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)
